molecular formula C10H12IN5O5 B12910229 8-Iodoguanosine

8-Iodoguanosine

Cat. No.: B12910229
M. Wt: 409.14 g/mol
InChI Key: PBEHMRJESXYIKX-UMMCILCDSA-N
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Description

8-Iodoguanosine is a modified nucleoside with the chemical formula C10H12IN5O5 . It is a derivative of guanosine, where an iodine atom is substituted at the 8th position of the guanine base.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Iodoguanosine is typically synthesized through the iodination of guanosine. The process involves the reaction of guanosine with an iodine reagent under controlled conditions. One common method includes dissolving guanosine in water and adding a saturated aqueous solution of iodine. The reaction mixture is stirred until the color persists, indicating the completion of the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions under optimized conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 8-Iodoguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 8-Iodoguanosine involves its incorporation into nucleic acids, where it can interfere with normal base pairing and replication processes. This can lead to the inhibition of viral replication or the induction of mutations in targeted nucleic acids. The compound’s molecular targets include RNA and DNA, where it can form stable complexes and alter their biological functions .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H12IN5O5

Molecular Weight

409.14 g/mol

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-iodo-1H-purin-6-one

InChI

InChI=1S/C10H12IN5O5/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20)/t2-,4-,5-,8-/m1/s1

InChI Key

PBEHMRJESXYIKX-UMMCILCDSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2I)O)O)O

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2I)O)O)O

Origin of Product

United States

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